(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-[(Z)-heptadec-8-enyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPROSGVVNDHJLC-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234658 | |
| Record name | 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21656-45-1 | |
| Record name | 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21656-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleyl imidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021656451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-4,5-dihydro-2-(8-heptadecenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEYL IMIDAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITK6K18OI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as imidazole and an unsaturated aliphatic chain precursor.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials.
Attachment of the Aliphatic Chain: The unsaturated aliphatic chain is then attached to the imidazole ring through a series of coupling reactions, often involving Grignard reagents or other organometallic intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the unsaturated aliphatic chain to a saturated one.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May yield saturated aliphatic chain derivatives.
Substitution: May yield various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical research.
Biological Activities
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Antifungal Activities: Research indicates potential efficacy against fungal infections, making it a candidate for therapeutic applications.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a potential drug candidate for various diseases due to its ability to interact with biological targets such as enzymes and receptors. Its mechanism of action may involve modulation of biochemical pathways relevant to disease processes.
Industrial Applications
The compound is utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in:
- Flotation Processes: Particularly effective in recovering tar from water-gas emulsions.
- Emulsification and Dispersion: Useful in forming stable emulsions under acidic conditions.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibacterial agents.
Case Study 2: Industrial Application in Flotation
Research conducted by the Institute of Chemical Engineering demonstrated the effectiveness of this compound in flotation processes for siliceous minerals. The study highlighted improvements in recovery rates when using this compound compared to traditional agents.
Mechanism of Action
The mechanism of action of (Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to enzymes, receptors, or other proteins to modulate their activity.
Pathways: Influencing biochemical pathways related to its biological or therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and properties among (Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole and related imidazoline derivatives:
Key Observations :
- Chain vs. Aromatic Substituents : The long alkenyl chain in the target compound enhances hydrophobicity, making it suitable for lipid membrane interactions, whereas aromatic substituents (e.g., naphthyl, pyridinyl) improve π-π stacking and solubility in polar solvents .
- Z-Configuration : The Z-configuration in the heptadecenyl chain may influence melting points and biological activity compared to E-isomers, though specific data are unavailable in the evidence .
Biological Activity
(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole is a heterocyclic organic compound characterized by an imidazole ring substituted with an unsaturated aliphatic chain. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.
- Molecular Formula: CHNO
- Molecular Weight: 350.59 g/mol
- CAS Number: 21656-45-1
The compound's structure is significant as it combines an imidazole ring with a long-chain unsaturated fatty acid derivative, which may contribute to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been investigated for:
- Antibacterial Activity: Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited .
- Antifungal Activity: The compound has shown potential antifungal properties, making it a candidate for further exploration in treating fungal infections.
The biological activity of this compound is likely linked to its ability to interact with specific molecular targets within microbial cells. Potential mechanisms include:
- Enzyme Inhibition: Binding to active sites of microbial enzymes, thereby inhibiting their function.
- Membrane Disruption: The hydrophobic nature of the aliphatic chain may allow the compound to integrate into microbial membranes, leading to increased permeability and cell lysis.
Case Studies and Experimental Data
- Antimicrobial Efficacy:
-
Fungal Inhibition:
- In vitro assays demonstrated that the compound inhibited the growth of several fungal species, including Candida albicans, with IC values comparable to established antifungal agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity |
|---|---|---|
| This compound | Imidazole derivative | Moderate |
| (Z,Z)-8,11-Heptadecadienyl Formate | Unsaturated fatty acid | Low |
| (Z)-8-Heptadecenyl Formate | Related unsaturated compound | Moderate |
The unique combination of the imidazole ring and the long-chain fatty acid in this compound differentiates it from other compounds in terms of biological activity.
Safety and Toxicology
Toxicological assessments indicate that this compound has a relatively low toxicity profile. Studies have shown no significant reproductive or developmental toxicity in animal models at tested doses . However, skin sensitization potential has been noted, suggesting caution in handling .
Q & A
Q. What are the established synthetic routes for (Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole, and what are their mechanistic considerations?
The synthesis typically involves cyclocondensation reactions between fatty acid derivatives and ethylenediamine. For example, a two-step approach may include:
Acylation : Reacting 8-heptadecenoic acid (or its chloride) with ethylenediamine to form an intermediate amide.
Cyclization : Using dehydrating agents (e.g., PCl₃ or POCl₃) to form the imidazoline ring .
Key considerations :
- Stereoselectivity of the (Z)-configured double bond in the heptadecenyl chain requires controlled reaction conditions (e.g., inert atmosphere, low moisture).
- Purification via column chromatography or recrystallization to isolate the cis-isomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the imidazoline ring structure (e.g., δ 3.5–4.0 ppm for N–CH₂–N protons) and the (Z)-configuration of the heptadecenyl chain (J = 10–12 Hz for cis-olefinic protons) .
- IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N–H) validate ring formation .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 320.3 for C₂₀H₃₅N₂⁺) .
Q. How can researchers screen this compound for biological activity in academic settings?
- Antimicrobial Assays : Use disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or cyclooxygenase .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, media composition) and compound solubility (use DMSO controls ≤0.1%) .
- Dose-Response Validation : Repeat assays with triplicate technical and biological replicates.
- Structural Confirmation : Re-characterize the compound to rule out degradation or isomerization .
Q. What computational strategies are used to study the interaction of this compound with biological targets?
- Molecular Docking : AutoDock or Schrödinger Suite to predict binding modes with proteins (e.g., COX-2, estrogen receptors). Focus on the imidazoline ring’s hydrogen-bonding and the hydrophobic heptadecenyl chain .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100+ ns trajectories .
- QSAR Models : Correlate chain length/unsaturation with activity using descriptors like logP and polar surface area .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
Q. What strategies optimize the compound’s stability during long-term storage?
- Inert Atmosphere : Store under argon in amber vials at –20°C to prevent oxidation of the unsaturated chain .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for hygroscopic samples .
- Stability Assays : Monitor degradation via HPLC every 3–6 months .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
